2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-17-7-9-18(10-8-17)14-28-16-26-23-19(24(28)31)13-27-29(23)12-11-25-22(30)15-33-21-6-4-3-5-20(21)32-2/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDKDMLVTBQOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide , with CAS number 921898-38-6 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 447.5 g/mol . The structure consists of a pyrazolopyrimidine core linked to a methoxyphenoxy group and an acetamide moiety.
| Property | Value |
|---|---|
| CAS Number | 921898-38-6 |
| Molecular Formula | C24H25N5O4 |
| Molecular Weight | 447.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds similar to this one may act through various biological pathways, including:
- Inhibition of Enzymatic Activity : Some studies suggest that pyrazolopyrimidine derivatives can inhibit specific enzymes involved in cellular signaling, potentially affecting pathways related to inflammation and cancer progression.
- Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
- Antimicrobial Activity : Preliminary data indicate that similar compounds exhibit antimicrobial properties, which could be relevant for developing new antibiotics.
Anticancer Effects
A study published in Cancer Research explored the anticancer potential of pyrazolopyrimidine derivatives. The results showed that these compounds could induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Specifically, they were found to inhibit the PI3K/Akt pathway, which is crucial for tumor growth and survival .
Anti-inflammatory Properties
Another study highlighted the anti-inflammatory effects of related compounds. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Research indicates that certain pyrazolopyrimidine derivatives possess significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Studies
- Case Study on Cancer Cell Lines : In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
- In Vivo Anti-inflammatory Study : An animal model study assessed the anti-inflammatory effects of this compound in induced paw edema. Results showed a marked decrease in paw swelling compared to the control group, indicating potential therapeutic effects in inflammatory conditions.
Comparison with Similar Compounds
A. Bioactivity and Structural Clustering
- Compounds with similar substituents cluster into groups with related bioactivity profiles. For example, halogenated analogs (e.g., dichlorophenoxy ) exhibit distinct target affinities compared to methoxy-substituted derivatives due to differences in electronic effects .
- The 4-methylbenzyl group in the target compound enhances hydrophobic interactions with enzyme binding pockets, as seen in kinase inhibitors .
B. Computational Predictions
- Tanimoto Coefficients : Structural similarity metrics (e.g., Tanimoto >0.5) predict that the target compound shares closer bioactivity with methoxy-substituted analogs (e.g., ) than with halogenated or thiophene-containing variants .
- Docking Affinity: Substituents like 2-methoxyphenoxy may optimize binding to residues in kinase ATP pockets, as inferred from studies on related pyrazolo[3,4-d]pyrimidinones .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Methoxy groups are less susceptible to oxidative metabolism than chlorinated or thiophene-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
